molecular formula C11H15BFNO3 B1403445 (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-27-8

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No. B1403445
CAS RN: 1704082-27-8
M. Wt: 239.05 g/mol
InChI Key: JBUQFGPVHSXEML-UHFFFAOYSA-N
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Description

“(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly seen in approved drugs .


Molecular Structure Analysis

The molecular formula of “(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is C11H15BFNO3 .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .

Scientific Research Applications

Medicinal Chemistry: Inhibitor Design

This compound has been explored for its potential as a selective inhibitor in medicinal chemistry. For instance, it has shown inhibitory activity against specific isoenzymes of glycogen phosphorylase (GP), which plays a crucial role in glycogenolysis . By targeting GP, researchers aim to develop treatments for metabolic disorders like diabetes.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

In organic synthesis, boronic acids are pivotal for Suzuki-Miyaura cross-coupling reactions. This particular boronic acid can be used to form carbon-carbon bonds under mild conditions, contributing to the synthesis of complex organic molecules .

Material Science: Polymer and Material Development

The reactivity of boronic acids with diols and Lewis bases makes them suitable for creating polymers and materials with specific properties. This compound could be used in the development of new materials with potential applications in electronics and nanotechnology .

Analytical Chemistry: Sensing Applications

Boronic acids are known for their sensing capabilities, especially in detecting diols and anions. This compound could be utilized in developing sensors for glucose or other biologically relevant molecules, which is significant for monitoring various health conditions .

Biochemistry: Neutron Capture Therapy

Boronic acids have been considered for drug design and as boron-carriers in neutron capture therapy for cancer treatment. Their ability to form stable complexes with biomolecules can be leveraged to deliver therapeutic agents to specific sites within the body .

Environmental Science: Detection and Analysis

The compound’s properties may be applied in environmental science for the detection and analysis of environmental pollutants. Its interaction with various organic and inorganic species can help in monitoring and maintaining ecological balance .

Agricultural Chemistry: Pest Control and Crop Protection

While direct applications in agricultural chemistry are not explicitly documented for this compound, boronic acids, in general, have been investigated for their role in plant protection and pest control. They could potentially be used to synthesize new agrochemicals that are more environmentally friendly and effective .

properties

IUPAC Name

[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQFGPVHSXEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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